

Chiral synthesis with (S)-"N-(2,3-Epoxypropyl)phthalimide"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(2,3-Epoxypropyl)phthalimide**

Cat. No.: **B140011**

[Get Quote](#)

An essential chiral building block, **(S)-N-(2,3-Epoxypropyl)phthalimide**, serves as a cornerstone in modern asymmetric synthesis, particularly within the pharmaceutical industry.^[1] ^[2] Its structure incorporates a strained, highly reactive epoxide ring and a phthalimide-protected amine, making it an ideal precursor for introducing specific stereochemistry into complex molecules.^[1] This intermediate is pivotal for the enantioselective synthesis of a wide range of Active Pharmaceutical Ingredients (APIs), ensuring the production of drugs with high purity, improved efficacy, and reduced side effects.^[2]

Application in Drug Development

(S)-N-(2,3-Epoxypropyl)phthalimide is a versatile intermediate for synthesizing various therapeutic agents. Its primary application lies in the production of chiral β -amino alcohols, a structural motif prevalent in many bioactive compounds.^[1]

Key therapeutic classes synthesized using this chiral synthon include:

- **Cardiovascular Drugs:** Most notably, it is used in the synthesis of β -blockers such as (S)-Propranolol and (S)-Atenolol, where the (S)-enantiomer is responsible for the therapeutic activity.^{[3][4]} For instance, the β -blocking activity of (S)-propranolol is approximately 98 times higher than its (R)-enantiomer.^{[3][5]}
- **Antibiotics:** It is a key precursor in the synthesis of Linezolid, an important antibiotic for treating serious Gram-positive bacterial infections.^[2]

- Anticoagulants: The blockbuster drug Rivaroxaban, used to prevent and treat thromboembolic disorders, relies on this intermediate to establish the correct stereochemistry.[2][6]

Core Reaction: Nucleophilic Ring-Opening

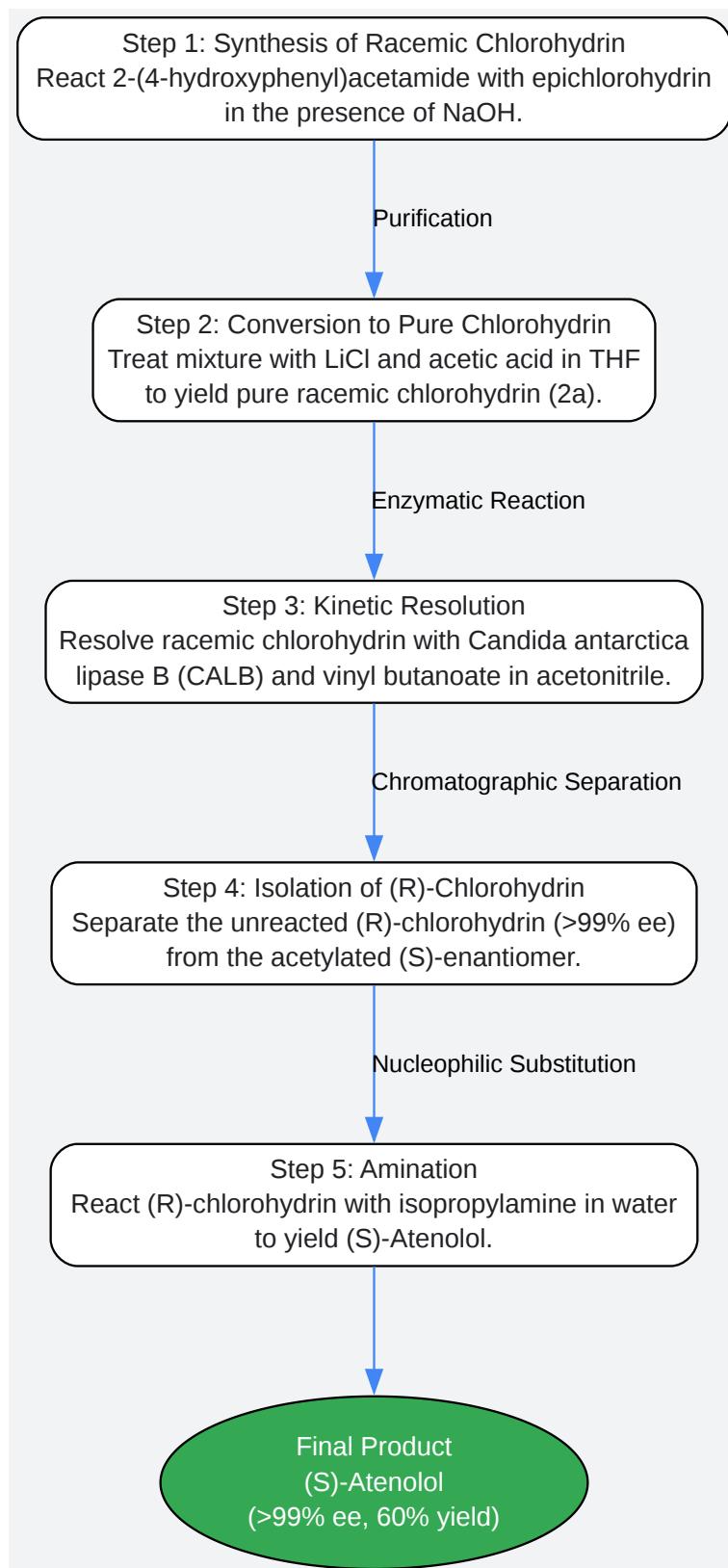
The synthetic utility of (S)-N-(2,3-Epoxypropyl)phthalimide stems from the regioselective ring-opening of its strained epoxide ring by a variety of nucleophiles.[1] This reaction, typically with amines, alcohols, or thiols, proceeds with high fidelity, allowing for the creation of a chiral center with a defined configuration, leading to the formation of β -amino alcohols and their derivatives.[1][7]

Caption: General mechanism of nucleophilic ring-opening.

Data Summary

Physical and Chemical Properties

Property	Value	Reference
CAS Number	161596-47-0	[8][9][10]
Molecular Formula	C ₁₁ H ₉ NO ₃	[9][10]
Molecular Weight	203.19 g/mol	[9][10]
Appearance	White to off-white crystalline powder	[8][11]
Melting Point	92-104 °C	[11]
Purity	>98.0% (GC), >98.0% ee	[11]
Synonyms	(S)-N-Glycidylphthalimide, (S)-(+)-Glycidyl Phthalimide	[10][11]


Synthesis of Chiral β -Blockers: A Comparative Overview

Drug	Starting Materials	Key Steps	Yield	Enantiomeric Excess (ee)	Reference
(S)-Atenolol	2-(4-hydroxyphenyl)acetamide, Epichlorohydrin, Isopropylamine	Enzymatic kinetic resolution of chlorohydrin intermediate with CALB	60%	>99%	[4] [12]
(S)-Propranolol	α -naphthol, Epichlorohydrin, Isopropylamine	Kinetic resolution of glycidyl ether intermediate with $Zn(NO_3)_2/(+)$ -tartaric acid	90%	High (not specified)	[5]
(S)-Bisoprolol	4-((2-isopropoxyethoxy)methyl)phenol, Epichlorohydrin, Isopropylamine	Lipase B-catalyzed transesterification of chlorohydrin intermediate	19%	96%	[13]

Experimental Protocols

Protocol 1: Synthesis of (S)-Atenolol via Chemoenzymatic Resolution

This protocol outlines a multi-step synthesis of enantiopure (S)-Atenolol, employing a key lipase-catalyzed kinetic resolution.[\[4\]](#)[\[12\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the chemoenzymatic synthesis of (S)-Atenolol.

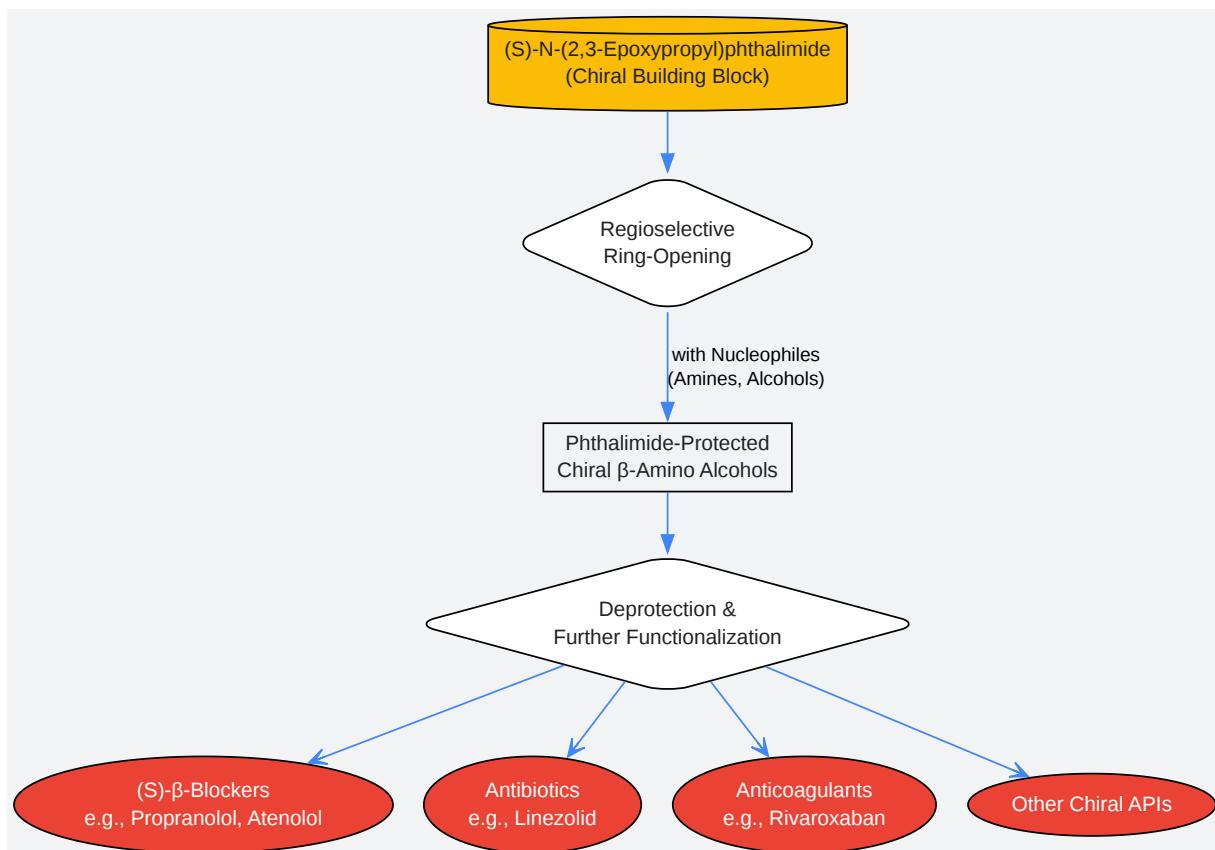
Methodology:

- Synthesis of Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (2a): To a solution of 2-(4-hydroxyphenyl)acetamide (1) in water, add sodium hydroxide and epichlorohydrin.[14] [15] Stir the reaction mixture at room temperature. Upon completion, add lithium chloride and acetic acid in tetrahydrofuran to obtain the pure racemic chlorohydrin (2a).[4][14][15]
- Lipase-Catalyzed Kinetic Resolution: Dissolve the racemic chlorohydrin (2a) in acetonitrile. [15] Add vinyl butanoate and *Candida antarctica* lipase B (CALB).[15] Incubate the mixture with shaking and monitor the reaction by chiral HPLC until the desired enantiomeric excess of the (R)-chlorohydrin is achieved.[15]
- Synthesis of (S)-Atenolol: Separate the enantiopure (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (>99% ee) from the acetylated (S)-enantiomer by column chromatography.[15] React the purified (R)-chlorohydrin with an excess of isopropylamine in water.[4][12] Stir the reaction at room temperature for 48 hours.[15] Isolate the crude (S)-Atenolol by filtration to yield the final product with >99% ee and 99% purity.[4][12]

Protocol 2: General Synthesis of Chiral β -Amino Alcohols

This protocol describes a general, metal- and solvent-free method for the ring-opening of (S)-N-(2,3-Epoxypropyl)phthalimide with a primary or secondary amine to produce the corresponding β -amino alcohol derivative.[7]

Methodology:


- To a reaction vessel, add (S)-N-(2,3-Epoxypropyl)phthalimide (1.0 eq.).
- Add the desired amine (1.2 eq.).
- Add acetic acid (1.5 eq.) to the mixture.
- Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

- Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield the pure phthalimide-protected β -amino alcohol.

Note: The phthalimide protecting group can be subsequently removed via hydrazinolysis (e.g., using hydrazine hydrate in ethanol) to yield the free primary amine.[\[16\]](#)[\[17\]](#)

Logical Pathway in Chiral Drug Synthesis

(S)-N-(2,3-Epoxypropyl)phthalimide acts as a foundational chiral synthon, enabling access to a diverse range of enantiomerically pure pharmaceutical compounds. Its strategic application simplifies complex syntheses and ensures the stereochemical integrity of the final drug product.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from chiral synthon to various APIs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. survivaltechnologies.in [survivaltechnologies.in]
- 2. nbinno.com [nbinno.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. cphi-online.com [cphi-online.com]
- 7. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β -amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. (S)-(+)-N-(2,3-Epoxypropyl)phthalimide High Purity Crystalline Powder for R&D at Attractive Price [jigspharma.com]
- 9. scbt.com [scbt.com]
- 10. (S)-(+)-N-(2,3-Epoxypropyl)phthalimide | C11H9NO3 | CID 719412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (S)-N-Glycidylphthalimide | 161596-47-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chiral synthesis with (S)-"N-(2,3-Epoxypropyl)phthalimide"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140011#chiral-synthesis-with-s-n-2-3-epoxypropyl-phthalimide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com